4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole
CAS No.:
Cat. No.: VC10959263
Molecular Formula: C14H11NO4S2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO4S2 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-2-(furan-2-yl)-5-methylsulfanyl-1,3-oxazole |
| Standard InChI | InChI=1S/C14H11NO4S2/c1-20-14-13(15-12(19-14)11-8-5-9-18-11)21(16,17)10-6-3-2-4-7-10/h2-9H,1H3 |
| Standard InChI Key | OXQJVTWLINUNRV-UHFFFAOYSA-N |
| SMILES | CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. It features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, and a methylsulfanyl group. This structural diversity contributes to its potential reactivity and biological activity, making it an interesting subject for research in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole typically involves multi-step organic reactions. While specific detailed methods for this compound are not widely documented in reliable sources, similar oxazole compounds often involve the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzenesulfonyl and methylsulfanyl groups through sulfonylation and alkylation reactions, respectively.
Comparison with Similar Compounds
Similar compounds, such as those lacking specific functional groups, may exhibit different reactivity and biological activity profiles. For instance:
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4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole: Contains fluorophenyl and methylsulfanyl groups, altering chemical reactivity.
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5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole: Features a butylthio group, affecting properties due to the unique thioether side chain.
| Compound | Key Features | Unique Aspects |
|---|---|---|
| 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole | Benzenesulfonyl, furan, methylsulfanyl | Combination of groups enhances reactivity and biological activity |
| 4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole | Fluorophenyl, methylsulfanyl | Different substituents alter reactivity |
| 5-(Butylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole | Butylthio, phenylsulfonyl | Unique thioether side chain affects properties |
Future Research Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of 4-(Benzenesulfonyl)-2-(furan-2-YL)-5-(methylsulfanyl)-1,3-oxazole. This includes detailed studies on its mechanism of action, structure-activity relationships, and optimization of synthetic routes for industrial-scale production.
Given the limitations in available data from reliable sources, future studies should focus on comprehensive characterization of this compound's properties and biological effects to unlock its potential in medicinal chemistry.
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